molecular formula C6H14O4<br>C6H14O4<br>HOCH2(CH2CH2O)2CH2OH B049594 Triethylene Glycol CAS No. 119438-10-7

Triethylene Glycol

Cat. No.: B049594
CAS No.: 119438-10-7
M. Wt: 150.17 g/mol
InChI Key: ZIBGPFATKBEMQZ-UHFFFAOYSA-N
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Description

Triethylene glycol (TEG) is a high-purity, hydrophilic polyol compound valued in research for its solvent properties, hygroscopic nature, and role as a chemical intermediate. Its primary research applications leverage its ability to form hydrogen bonds, making it an effective solvent for various organic compounds and a versatile humectant. In materials science, TEG is a key reactant in the synthesis of plasticizers, resins, and polymers like polyethylene terephthalate (PET), where it modifies chain length and material properties. It is also critically studied for its antimicrobial and virucidal properties, with mechanisms of action involving the disruption of microbial cell membranes and the dehydration of airborne pathogens, making it a subject of interest for air sanitization studies. Furthermore, its low volatility and high-water solubility establish TEG as an ideal solvent and reaction medium in organic synthesis and as a stabilizing agent for enzymatic and biochemical assays. This reagent is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2
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InChI Key

ZIBGPFATKBEMQZ-UHFFFAOYSA-N
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Canonical SMILES

C(COCCOCCO)O
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Molecular Formula

C6H14O4, Array
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DSSTOX Substance ID

DTXSID4021393
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Molecular Weight

150.17 g/mol
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Physical Description

Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID.
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C
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Flash Point

330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good
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Density

1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2
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Vapor Pressure

less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02
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Impurities

Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol.
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Color/Form

Colorless liquid

CAS No.

112-27-6
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Melting Point

24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C
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Preparation Methods

Table 1: Typical Reaction Conditions for Ethylene Oxide Hydration

ParameterRangeImpact on TEG Yield
Water/EO molar ratio0.1–0.3:1Higher ratios favor MEG
Temperature120–180°CIncreases reaction rate
Pressure1–4 MPaPrevents EO vaporization
Catalyst concentration0.5–2.0 wt% NaOHOptimizes glycol distribution

Continuous Production Techniques

Recent patents, such as CN109053395B, describe continuous processes that improve TEG production efficiency. This method employs a reactive distillation column integrated with separation units to isolate TEG from MEG and DEG.

Key Steps in Continuous Synthesis:

  • Reactive Distillation : EO and water are fed into a column containing a basic catalyst (e.g., NaOH). The exothermic reaction is controlled at 150–160°C.

  • Separation : The product stream is fractionated in a series of distillation columns. TEG is separated under vacuum (0.5–1.0 kPa) to prevent thermal degradation.

  • Recycle Streams : Unreacted EO and water are recycled to minimize waste.

Advantages :

  • 20–30% higher TEG yield compared to batch processes.

  • Reduced energy consumption due to heat integration.

Catalytic Innovations and Byproduct Management

Catalyst selection profoundly impacts glycol distribution. Sodium hydroxide remains standard, but recent studies explore ionic liquids and zeolites for enhanced selectivity. For example, a catalyst system comprising 1.5 wt% NaOH and 0.2 wt% potassium carbonate increases TEG yield to 18%.

Byproduct mitigation strategies include:

  • Stripping gas injection : Introduces nitrogen or natural gas into distillation units to remove light impurities, achieving TEG purity >99.8%.

  • Adsorbents : Activated carbon or atapulgite (used in CN104529760A) adsorb colored byproducts, improving product clarity.

Purification and Quality Control

Post-synthesis purification is critical for meeting industrial specifications. Common techniques include:

Table 2: Purification Methods for Crude TEG

MethodConditionsOutcome
Vacuum Distillation150–180°C, 0.5–1.0 kPaRemoves DEG and tetraethylene glycol
Solvent ExtractionToluene or xyleneSeparates hydrophobic impurities
Ion Exchange ResinspH 7–8Removes trace catalysts

The use of polymerization inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) during distillation prevents TEG degradation.

Comparative Analysis of Preparation Methods

Table 3: Efficiency of Batch vs. Continuous Processes

ParameterBatch ProcessContinuous Process
TEG Yield10–12%15–18%
Energy ConsumptionHigh (manual oversight)Low (automated systems)
Purity98–99%99.5–99.9%
ScalabilityLimitedHigh

Chemical Reactions Analysis

Types of Reactions: Triethylene glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Esterification: Esters.

    Etherification: Ethers.

Scientific Research Applications

Triethylene glycol has numerous applications in scientific research and various industries:

Mechanism of Action

Triethylene glycol exerts its effects primarily through its hygroscopic properties, allowing it to absorb moisture from the environment. This property makes it effective as a dehydration agent and a humidity control agent. Additionally, its solvent properties enable it to dissolve various compounds, making it useful in chemical and pharmaceutical applications .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 150.17 g/mol
  • Boiling Point : 285–288°C
  • Viscosity : 38.4 mPa·s at 25°C
  • Applications :
    • Solvent : Used in deep eutectic solvents (DES) for solubility enhancement .
    • Aerosol Science : Forms liquid-liquid phase-separated (LLPS) particles with ammonium sulfate, relevant to atmospheric studies .
    • Biomedical : Hydrolysis product of dental methacrylate (TEGDMA), linked to glutathione (GSH) reactivity .
    • Thermal Processing : Employed in SU8 polymer crosslinking due to polarity and compatibility .

Comparison with Similar Glycol Compounds

TEG belongs to the glycol family, which includes ethylene glycol (EG), diethylene glycol (DEG), tetraethylene glycol (TTEG), and polyethylene glycols (PEGs). Below is a systematic comparison:

Physical and Thermodynamic Properties

Property Ethylene Glycol (EG) Diethylene Glycol (DEG) Triethylene Glycol (TEG) Tetraethylene Glycol (TTEG)
Molecular Weight (g/mol) 62.07 106.12 150.17 194.23
Boiling Point (°C) 197 245 285–288 314
Viscosity (mPa·s at 25°C) 16.1 30.0 38.4 52.0
O/C Ratio* 0.50 0.55 0.66 0.70

*O/C ratio: Oxygen-to-carbon ratio, critical for aerosol phase behavior .

  • Volatility : TEG has lower volatility than EG and DEG, making it suitable for high-temperature applications (e.g., heat-transfer fluids) .
  • Hydrogen Bonding : Increasing ethylene oxide units (EG → TTEG) enhance hydrogen bonding capacity, raising viscosity and boiling points .

Chemical Reactivity and Functional Differences

  • Hydrolysis : TEG is a hydrolysis product of TEGDMA, releasing methacrylic acid and TEG, which may influence intracellular GSH levels .
  • DES Formation: TEG serves as a hydrogen bond donor (HBD) in choline chloride-based DES, comparable to EG and DEG but with higher thermal stability .
  • Permeability : In biological systems, permeability decreases with glycol chain length. For example, Ehrlich tumor cells exhibit permeability order: EG > DEG > TEG > glycerol .

Research Findings and Emerging Trends

  • Aerosol Dynamics : TEG’s O/C ratio (0.66) enables LLPS in atmospheric particles, influencing evaporation rates and climate models .
  • Dental Materials : TEGDMA-derived TEG correlates with reduced GSH levels, suggesting oxidative stress implications .
  • Nanotechnology: TEG’s polarity improves SU8 crosslinking efficiency but limits nanotube growth due to viscosity .

Biological Activity

Triethylene glycol (TEG), a member of the glycol family, is a colorless, odorless liquid with various industrial applications, including use as a solvent, plasticizer, and in antifreeze formulations. Its biological activity has garnered attention in recent years, particularly concerning its potential effects on human health and its role in various biochemical processes. This article provides a detailed examination of the biological activity of this compound, supported by case studies and research findings.

This compound (TEG) is synthesized from ethylene oxide and is characterized by its ability to interact with biological systems. Its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes.

1. Anti-Metastatic and Anti-Angiogenic Activities

Recent studies have highlighted the anti-metastatic and anti-angiogenic properties of this compound derivatives. For example, this compound dimethacrylate (TD-10) and tetraethylene glycol dimethacrylate (TD-11) have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis. These compounds bind to specific sites on MMPs, leading to the downregulation of vascular endothelial growth factor (VEGF) and MMPs at both protein and transcriptional levels, thus reversing epithelial-mesenchymal transition (EMT) signaling in cancer cells .

2. Effects on Oral Bacteria

TEG has been found to up-regulate virulence-associated genes in Streptococcus mutans, a bacterium implicated in dental caries. In vitro studies demonstrated that TEG enhances the activity of glucosyltransferases (GTF), enzymes responsible for synthesizing insoluble glucans that contribute to biofilm formation. This increase in enzyme activity correlates with elevated expression of genes associated with biofilm formation and acid tolerance . The findings suggest that TEG may facilitate cariogenic biofilm development through these mechanisms.

Toxicological Profile

Despite its industrial utility, TEG poses potential health risks upon exposure or ingestion. Toxicological assessments have revealed significant effects on metabolic processes.

1. Case Studies of Toxicity

A notable case involved a 23-year-old female who ingested this compound, leading to severe metabolic acidosis. The patient was treated with intravenous ethanol, which acted as an alcohol dehydrogenase inhibitor, effectively mitigating the toxic effects associated with TEG metabolism . This case underscores the importance of understanding TEG's metabolic pathways and potential antidotes for poisoning.

2. Developmental Toxicity

Research indicates that high doses of TEG can lead to developmental toxicity in animal models. Studies involving pregnant CD-1 mice showed decreased fetal body weight and increased skeletal variations at dosages exceeding 5,630 mg/kg/day . These findings raise concerns about the implications of TEG exposure during pregnancy.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity and toxicological effects of this compound:

Study Focus Findings Reference
Study on Anti-Metastatic ActivityInhibition of MMPsTD-10 and TD-11 inhibit MMP-2, MMP-7, MMP-9; downregulate VEGF
Oral Bacteria StudyEffects on S. mutansIncreased GTF activity; up-regulation of virulence genes
Toxicity Case StudyHuman PoisoningMetabolic acidosis treated with ethanol; recovery observed
Developmental Toxicity StudyAnimal ModelDecreased fetal weight; skeletal variations at high doses

Q & A

Q. What are the key physicochemical properties of TEG relevant to experimental design?

TEG (C₆H₁₄O₄, MW 150.17 g/mol) is a hygroscopic, viscous liquid with a boiling point of 285°C and density of 1.125 g/cm³ at 20°C . Its hydroxyl and ether groups enable hydrogen bonding, making it a versatile solvent for polar and nonpolar compounds. Key parameters for experimental design include purity verification (via GC or HPLC), viscosity adjustments for flow systems, and thermal stability during heating (e.g., degradation observed at >150°C in long-term regeneration cycles) .

Q. How can researchers analyze TEG degradation products and impurities in laboratory settings?

Degradation products (e.g., organic acids, aldehydes) and impurities (e.g., diethylene glycol, ethylene oxide) can be quantified using:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile organic compounds .
  • Ion Chromatography : For ionic species like ethanolamine or glycolic acid .
  • UV-Vis Spectroscopy : To monitor pH-dependent chromophores formed during thermal degradation .

Q. What methodologies are used to assess TEG biodegradation in environmental studies?

  • Laboratory Bioreactors : Aerobic/anaerobic conditions with microbial consortia, monitoring TEG depletion via COD (Chemical Oxygen Demand) or HPLC .
  • Field Studies : Soil/groundwater sampling with ion chromatography to track TEG and metabolite concentrations (e.g., ethylene glycol derivatives) .
  • Kinetic Modeling : First-order decay constants derived from batch experiments under varying pH and temperature .

Q. How does TEG interact with aqueous solutions in dehydration applications?

In natural gas dehydration, TEG’s hygroscopicity is optimized by:

  • Regeneration Cycles : Heating (e.g., 160–200°C) to remove absorbed water, with performance degradation observed at >0.5% inorganic salt contamination .
  • Foaming Analysis : Dynamic foam stability tests to evaluate surfactant-like impurities from thermal degradation .

Q. What experimental setups are used to measure TEG solubility in hydrocarbons?

  • Gas Chromatography (GC) : Infinite dilution activity coefficients for hydrocarbons (e.g., n-heptane, toluene) in TEG at 50–130°C .
  • Isochoric Methods : Phase equilibrium studies in pressurized systems (e.g., TEG solubility in supercritical methane up to 9 MPa) .

Advanced Research Questions

Q. What molecular mechanisms underlie TEG derivatives’ anti-metastatic activity?

TEG dimethacrylate (TD-10) inhibits angiogenesis via:

  • Molecular Dynamics Simulations : Binding affinity to VEGF (Vascular Endothelial Growth Factor) receptors .
  • In Vitro Assays : Endothelial cell migration suppression (scratch assays) and tube formation inhibition in Matrigel models .
  • Transcriptomic Profiling : RNA-seq to identify downregulated pro-angiogenic genes (e.g., MMP-9, HIF-1α) .

Q. How do extreme conditions (high pressure/temperature) affect TEG’s phase behavior?

  • High-Pressure Systems : TEG solubility in supercritical methane increases linearly with pressure (1–9 MPa), modeled using Peng-Robinson equations .
  • Hydrate Inhibition : TEG disrupts hydrogen bonding in propane/ethane hydrates, with inhibition efficiency quantified via isochoric dissociation experiments .

Q. What are the degradation pathways of TEG under prolonged thermal stress?

  • Oxidative Degradation : Formation of formic and acetic acids via radical-mediated oxidation, accelerated by trace metals (e.g., Fe³⁺) .
  • Polymerization : Cross-linking of TEG molecules at >180°C, detected via GPC (Gel Permeation Chromatography) and FTIR .

Q. How can TEG enhance nanomaterial synthesis kinetics?

In Ru nanocrystal synthesis:

  • Reduction Kinetics : TEG acts as a mild reductant, favoring face-centered cubic (FCC) phase growth over hexagonal close-packed (HCP) via controlled O₂ scavenging .
  • Seed-Mediated Growth : Preformed seeds (3–5 nm) in TEG solutions yield monodisperse nanoparticles (CV <10%) .

Q. How do thermodynamic models predict TEG behavior in multicomponent systems?

  • Modified UNIFAC (Dortmund) : Group interaction parameters for TEG/hydrocarbon systems validated against GC activity coefficients .
  • HWHYD Model : Predicts hydrate dissociation temperatures in TEG/water mixtures with <5% deviation from experimental data .

Methodological Resources

  • Structural Characterization : NIST Chemistry WebBook for TEG’s spectroscopic data (IR, Raman) and thermophysical properties .
  • Toxicity Profiling : Chronic exposure studies in rodents (e.g., 12-month inhalation at 100 ppm) for safety thresholds .
  • Impurity Analysis : High-resolution GC-MS protocols using JMS-T100GC AccuTOF for trace contaminants (e.g., ethylene oxide derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.